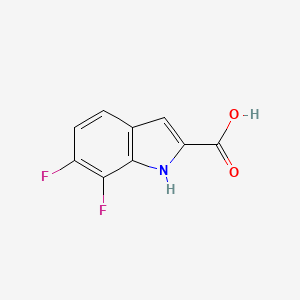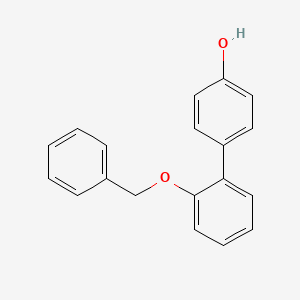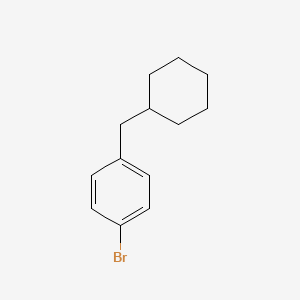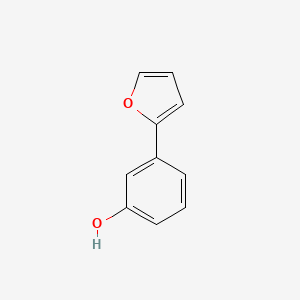
2-(2-溴-3,4-二氟苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-3,4-difluorophenyl)acetic acid is a chemical compound with the CAS Number: 1780785-72-9. It has a molecular weight of 251.03 and its molecular formula is C8H5BrF2O2 . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for 2-(2-Bromo-3,4-difluorophenyl)acetic acid is 1S/C8H5BrF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13) . This indicates the presence of bromine, fluorine, and acetic acid functional groups in the molecule.Physical And Chemical Properties Analysis
2-(2-Bromo-3,4-difluorophenyl)acetic acid is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 251.03 .科学研究应用
在环境毒理学和杀虫剂研究中的作用
虽然对 2-(2-溴-3,4-二氟苯基)乙酸的直接研究很少,但对类似化合物的研究,例如 2,4-二氯苯氧乙酸 (2,4-D),可以深入了解相关化学实体的环境和毒理学影响。例如,关于 2,4-D 的全球研究趋势强调了该物质在农业中的广泛使用及其随之而来的环境传播,引发了人们对其在各种生态系统中的毒性和诱变性的担忧。美国成为这一研究领域的主要贡献者,重点关注职业风险、神经毒性和对非目标水生物种的影响。考虑到它们的结构相似性和潜在的环境相互作用,这一重点与 2-(2-溴-3,4-二氟苯基)乙酸等化合物的潜在研究方向相一致 (Zuanazzi 等人,2020 年)。
在工业过程中的应用
探索有机酸在工业操作中的作用,特别是在石油和天然气开采的酸化干预中,突出了此类化合物的多功能性。例如,甲酸、乙酸、柠檬酸和乳酸作为盐酸等传统酸的腐蚀性较低的替代品,可提高采收率。这篇综述提出了在类似工业应用中研究 2-(2-溴-3,4-二氟苯基)乙酸的潜在途径,因为它属于有机酸分类,并且有可能作为特定工业需求的复杂混合物中的专用剂 (Alhamad 等人,2020 年)。
对微生物和酶促过程的影响
对乙酸对酵母细胞死亡和受调控细胞死亡机制影响的研究揭示了有机酸引发的复杂细胞相互作用。这些见解对于生物技术和生物医学应用至关重要,其中了解有机酸在分子水平上的作用可以为开发更强大的酵母菌株或治疗策略提供信息。鉴于结构和功能相关性,2-(2-溴-3,4-二氟苯基)乙酸可能以类似方式影响微生物生理,从而有必要进一步研究其潜在的生物技术应用 (Chaves 等人,2021 年)。
安全和危害
作用机制
Target of Action
Similar compounds such as 3,4-difluorophenylboronic acid have been used in the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines , suggesting that they may target cellular replication processes.
Mode of Action
Similar compounds have been used in suzuki-miyaura cross-coupling reactions , which suggests that 2-(2-Bromo-3,4-difluorophenyl)acetic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Based on the cytostatic activity of similar compounds , it can be inferred that this compound may affect pathways related to cell replication and growth.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its Log Po/w values suggest that it has a moderate lipophilicity, which could impact its distribution within the body .
Result of Action
Similar compounds have shown significant cytostatic activity in certain cell lines , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
生化分析
Biochemical Properties
2-(2-Bromo-3,4-difluorophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, with some leading to changes in enzyme activity and others affecting protein conformation and function .
Cellular Effects
The effects of 2-(2-Bromo-3,4-difluorophenyl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it may impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Bromo-3,4-difluorophenyl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromo-3,4-difluorophenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Bromo-3,4-difluorophenyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and metabolic functions .
Metabolic Pathways
2-(2-Bromo-3,4-difluorophenyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the breakdown and synthesis of key metabolites, leading to changes in the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-(2-Bromo-3,4-difluorophenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in specific areas where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(2-Bromo-3,4-difluorophenyl)acetic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its overall biochemical effects .
属性
IUPAC Name |
2-(2-bromo-3,4-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFDSVWTYZHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)
![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)



![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)

